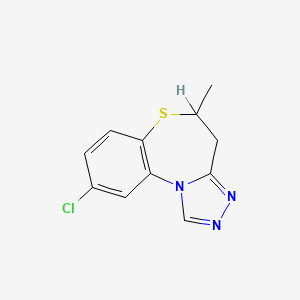![molecular formula C35H42F2N6O6 B12740975 8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid CAS No. 90749-46-5](/img/structure/B12740975.png)
8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物8-[3-[4-[ビス(4-フルオロフェニル)メチル]ピペラジン-1-イル]プロピル]-1,7-ジメチル-3-(2-メチルプロピル)プリン-2,6-ジオン; (E)-ブタ-2-エン二酸 は、さまざまな科学分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、ピペラジン環やフルオロフェニル基を含む複数の官能基で置換されたプリンコアを特徴としており、化学、生物学、医学の研究者にとって関心の対象となっています。
準備方法
合成経路と反応条件
8-[3-[4-[ビス(4-フルオロフェニル)メチル]ピペラジン-1-イル]プロピル]-1,7-ジメチル-3-(2-メチルプロピル)プリン-2,6-ジオン; (E)-ブタ-2-エン二酸 の合成には、プリンコアの調製から始まる複数のステップが含まれます。プリンコアは、グアニン誘導体などの適切な出発物質を含む一連の縮合反応によって合成できます。
工業生産方法
この化合物の工業生産には、危険な試薬や溶媒の使用を最小限に抑えながら、収率と純度を最大限に高めるために合成経路を最適化する必要がある可能性があります。これには、生産プロセスの効率と持続可能性を高めるために、連続フロー反応器とグリーンケミストリーの原則を使用することが含まれる可能性があります。
化学反応の分析
反応の種類
8-[3-[4-[ビス(4-フルオロフェニル)メチル]ピペラジン-1-イル]プロピル]-1,7-ジメチル-3-(2-メチルプロピル)プリン-2,6-ジオン; (E)-ブタ-2-エン二酸: は、次を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: 求核置換反応および求電子置換反応を実行して、官能基を導入または置換することができます。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には以下が含まれます。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、アミンやチオールなどの求核試薬。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、一方、還元により脱酸素化された化合物が生成される可能性があります。
科学研究への応用
8-[3-[4-[ビス(4-フルオロフェニル)メチル]ピペラジン-1-イル]プロピル]-1,7-ジメチル-3-(2-メチルプロピル)プリン-2,6-ジオン; (E)-ブタ-2-エン二酸: には、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的マクロ分子との潜在的な相互作用について研究されています。
医学: 特に特定の受容体または酵素を標的とする際の潜在的な治療効果について調査されています。
産業: 新しい材料の開発または化学反応の触媒として利用されています。
科学的研究の応用
8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
8-[3-[4-[ビス(4-フルオロフェニル)メチル]ピペラジン-1-イル]プロピル]-1,7-ジメチル-3-(2-メチルプロピル)プリン-2,6-ジオン; (E)-ブタ-2-エン二酸 の作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物の構造により、これらの標的の特定の部位に結合し、それらの活性を調節して、さまざまな生物学的効果をもたらすことができます。関与する経路には、特定の用途に応じて、シグナル伝達カスケードまたは代謝経路が含まれる可能性があります。
特性
CAS番号 |
90749-46-5 |
|---|---|
分子式 |
C35H42F2N6O6 |
分子量 |
680.7 g/mol |
IUPAC名 |
8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C31H38F2N6O2.C4H4O4/c1-21(2)20-39-29-28(30(40)36(4)31(39)41)35(3)26(34-29)6-5-15-37-16-18-38(19-17-37)27(22-7-11-24(32)12-8-22)23-9-13-25(33)14-10-23;5-3(6)1-2-4(7)8/h7-14,21,27H,5-6,15-20H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
QLFVREDDFWHIRL-WLHGVMLRSA-N |
異性体SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CCCN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CCCN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


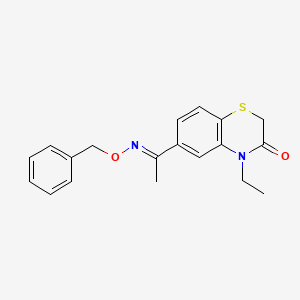
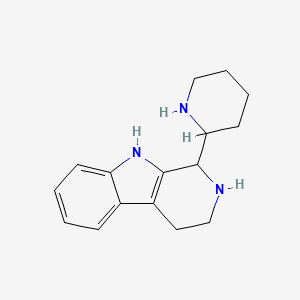
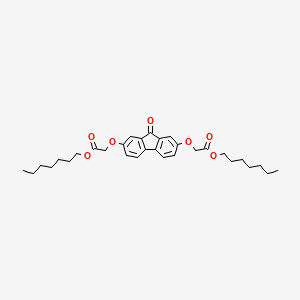
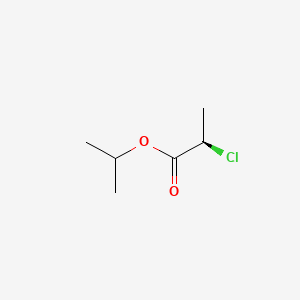



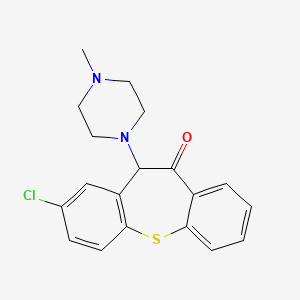
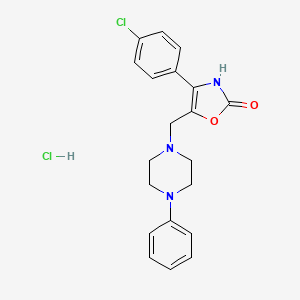
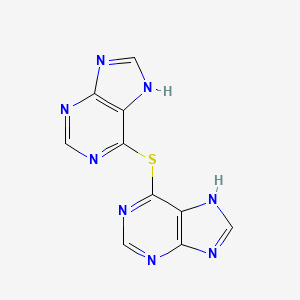
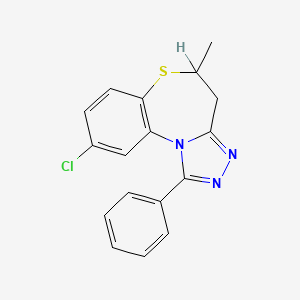
![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
![6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12740984.png)
